molecular formula C13H16Pb B14564380 Trimethyl(naphthalen-1-yl)plumbane CAS No. 61589-89-7

Trimethyl(naphthalen-1-yl)plumbane

Cat. No.: B14564380
CAS No.: 61589-89-7
M. Wt: 379 g/mol
InChI Key: NKNSQRNXBDMSKX-UHFFFAOYSA-N
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Description

Trimethyl(naphthalen-1-yl)plumbane is an organometallic compound that features a lead atom bonded to a naphthalene ring and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(naphthalen-1-yl)plumbane typically involves the reaction of naphthalen-1-yllithium with trimethyllead chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C10H7Li+Pb(CH3)3ClC10H7Pb(CH3)3+LiCl\text{C}_{10}\text{H}_7\text{Li} + \text{Pb}(\text{CH}_3)_3\text{Cl} \rightarrow \text{C}_{10}\text{H}_7\text{Pb}(\text{CH}_3)_3 + \text{LiCl} C10​H7​Li+Pb(CH3​)3​Cl→C10​H7​Pb(CH3​)3​+LiCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(naphthalen-1-yl)plumbane can undergo various types of chemical reactions, including:

    Oxidation: The lead center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: The methyl groups or the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can introduce various functional groups onto the naphthalene ring or replace the methyl groups.

Scientific Research Applications

Trimethyl(naphthalen-1-yl)plumbane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Research into its biological activity is limited, but it may have potential as a lead-based drug candidate.

    Medicine: Its applications in medicine are not well-explored, but organolead compounds have been studied for their potential therapeutic properties.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Trimethyl(naphthalen-1-yl)plumbane exerts its effects is not well-understood. it is believed to interact with various molecular targets and pathways due to the presence of the lead atom and the naphthalene ring. The lead center can coordinate with other molecules, potentially altering their reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    Trimethyllead chloride: Similar in structure but lacks the naphthalene ring.

    Naphthalen-1-yllithium: Contains the naphthalene ring but lacks the lead atom.

    Tetramethyllead: Contains four methyl groups bonded to lead but lacks the naphthalene ring.

Properties

CAS No.

61589-89-7

Molecular Formula

C13H16Pb

Molecular Weight

379 g/mol

IUPAC Name

trimethyl(naphthalen-1-yl)plumbane

InChI

InChI=1S/C10H7.3CH3.Pb/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-7H;3*1H3;

InChI Key

NKNSQRNXBDMSKX-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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